N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide
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Overview
Description
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide is a complex organic compound that features a benzothiazole moiety, a phenyl group, and a tosylated butanamide chain
Mechanism of Action
Target of Action
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide, also known as N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(4-methylbenzenesulfonyl)butanamide, has been found to have anti-inflammatory properties . The primary targets of this compound are the cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain . The compound’s interaction with its targets leads to a reduction in inflammation and associated symptoms.
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting the COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins and thus reducing inflammation .
Result of Action
The result of the compound’s action is a reduction in inflammation and associated symptoms. This is achieved through the inhibition of COX enzymes and the subsequent decrease in prostaglandin production . In studies, some derivatives of the compound have shown significant anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide typically involves the following steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole derivative. This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions to form the benzothiazole ring.
Coupling with Phenyl Group: The benzothiazole derivative is then coupled with a phenyl group through a nucleophilic substitution reaction.
Tosylation: The final step involves the tosylation of the butanamide chain. This is typically done by reacting the butanamide with tosyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process includes:
Continuous Stirred-Tank Reactors (CSTR): For the initial formation of the benzothiazole derivative.
Batch Reactors: For the coupling and tosylation steps, ensuring precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential anti-inflammatory and anti-cancer properties.
Material Science: Used in the development of novel materials with specific electronic properties.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-phenylbenzamides: These compounds share the benzothiazole and phenyl moieties but differ in the substituents on the benzamide chain.
Benzothiazole Derivatives: Various benzothiazole derivatives with different functional groups have been studied for their biological activities.
Uniqueness
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide is unique due to its specific combination of benzothiazole, phenyl, and tosylated butanamide moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(4-methylphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S2/c1-17-12-14-18(15-13-17)31(28,29)16-6-11-23(27)25-20-8-3-2-7-19(20)24-26-21-9-4-5-10-22(21)30-24/h2-5,7-10,12-15H,6,11,16H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIXFMYVGGPYEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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